molecular formula C17H17F2NO2S B6575878 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203340-12-8

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B6575878
CAS No.: 1203340-12-8
M. Wt: 337.4 g/mol
InChI Key: YTSXEHZIICTYQH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative This compound is characterized by the presence of two fluorine atoms on the benzene ring and a thiophene-substituted oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium ethoxide, and solvents like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce the corresponding amine .

Scientific Research Applications

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The thiophene and oxane moieties contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to the combination of fluorine atoms, thiophene, and oxane moieties. This unique structure imparts distinct chemical properties, such as increased stability and enhanced binding affinity to molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSXEHZIICTYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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